Bienvenue dans la boutique en ligne BenchChem!

S-Propargylcysteine

Cardioprotection Myocardial Ischemia Antioxidant Defense

S-Propargylcysteine (SPRC / ZYZ-802) is the definitive slow hydrogen sulfide (H2S) donor for chronic in vivo models. Unlike inorganic salts (NaHS), SPRC provides sustained H2S release with a 16.5 h plasma half-life, enabling once-daily oral dosing. Its stronger propargyl C–S bond ensures superior pharmacokinetics over S-allylcysteine (SAC) or S-propylcysteine (SPC), resulting in greater infarct size reduction and cardiac function preservation in head-to-head ischemic models. For anemia of inflammation research, SPRC uniquely suppresses hepcidin via IL-6/JAK2/STAT3 pathway inhibition with dependence on endogenous CSE activity—precision that rapid-release donors cannot achieve. In neuroinflammation and oncology, it offers pathway-specific modulation of ERK1/2, NF-κB, p53/Bax, and STAT3. Choose SPRC when experimental objectives demand physiologically relevant, sustained H2S elevation.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
CAS No. 3262-64-4
Cat. No. B1682181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Propargylcysteine
CAS3262-64-4
SynonymsSPRC;  S-Propargyl-cysteine
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC#CCSCC(C(=O)O)N
InChIInChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
InChIKeyJAKVEOCMEMGHGB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Propargylcysteine (CAS 3262-64-4) for Research: Core Identity as a Slow H2S-Releasing Amino Acid Analog


S-Propargylcysteine (SPRC, also designated ZYZ-802) is a synthetic sulfur-containing amino acid derivative. It is the S-propargyl analog of L-cysteine and a structural analog of the naturally occurring S-allylcysteine (SAC), the most abundant compound in aged garlic extract [1]. The compound is characterized as a water-soluble, slow hydrogen sulfide (H2S)-releasing donor that elevates endogenous H2S production via modulation of the cystathionine γ-lyase (CSE)/H2S pathway [2][3]. Its chemical identity is defined by the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol, featuring a propargyl (-CH2-C≡CH) side chain that distinguishes it from other cysteine analogs and imparts distinct chemical bond strength properties [1].

Why S-Propargylcysteine Cannot Be Interchanged with SAC, SPC, or Other H2S Donors in Research Protocols


Substituting SPRC with its close structural analogs S-allylcysteine (SAC) or S-propylcysteine (SPC), or with alternative H2S donors like sodium hydrosulfide (NaHS), will yield materially different experimental outcomes. The propargyl group in SPRC possesses a stronger chemical bond than the allyl group in SAC or the propyl group in SPC, resulting in distinct H2S release kinetics and downstream signaling efficacy [1]. Unlike the rapid, bolus release of H2S from inorganic sulfide salts such as NaHS, SPRC provides a slow, sustained release profile with a significantly longer plasma half-life, enabling chronic dosing paradigms and maintaining stable intracellular H2S concentrations that more closely mimic physiological signaling [2]. These physicochemical distinctions translate directly to differential pharmacological efficacy in head-to-head comparisons, particularly in cardioprotection models where SPRC has demonstrated more extensive protection than SAC or SPC [1]. Therefore, the choice of SPRC over an alternative must be evidence-based and aligned with specific experimental objectives concerning H2S exposure duration, redox modulation, and downstream STAT3 or CSE pathway engagement.

Quantitative Evidence for S-Propargylcysteine: Direct Comparative Data Against Analogs and Alternatives


Superior Cardioprotective Efficacy: SPRC vs. SAC and SPC in Ischemic Heart Models

SPRC demonstrates more extensive cardioprotection in a rat model of ischemic heart injury compared to its direct structural analogs, S-allylcysteine (SAC) and S-propylcysteine (SPC). This superior efficacy is attributed to the stronger chemical bond of the propargyl group in SPRC compared to the allyl and propyl groups in SAC and SPC, respectively, which modulates H2S release kinetics [1]. While all three compounds preserved superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities and reduced malondialdehyde (MDA) formation in an acute myocardial infarction rat model, the overall cardioprotective outcome with SPRC was more extensive in head-to-head evaluation [1][2].

Cardioprotection Myocardial Ischemia Antioxidant Defense

Sustained H2S Release Kinetics: SPRC vs. NaHS as a Long-Acting Donor

Unlike the rapid, bolus release profile of the inorganic sulfide salt sodium hydrosulfide (NaHS), SPRC provides a slow and sustained elevation of endogenous H2S, making it suitable for experimental protocols requiring stable, long-lasting H2S supplementation. While SPRC and NaHS were both shown to suppress hepatic hepcidin mRNA and serum hepcidin levels in an LPS-induced inflammation model, the mechanism and duration of H2S exposure differ markedly [1]. Furthermore, SPRC exhibits a significantly longer plasma half-life of 16.5 hours following oral administration in beagle dogs, compared to the much shorter half-life of H2S gas or NaHS in biological systems [2].

Hydrogen Sulfide Pharmacokinetics Gasotransmitter Research

Mechanism-Dependent Anti-Inflammatory Activity: SPRC vs. PAG in the IL-6/STAT3 Pathway

SPRC inhibits inflammatory hepcidin, a key mediator of anemia of inflammation (AI), through a mechanism dependent on the endogenous H2S-producing enzyme cystathionine γ-lyase (CSE). The CSE inhibitor propargylglycine (PAG) abolishes the protective effects of SPRC, directly confirming that SPRC's anti-inflammatory activity is mediated via the upregulation of endogenous H2S synthesis, rather than acting as a direct hepcidin antagonist. In a chronic mouse AI model, SPRC reduced serum hepcidin levels and improved transferrin saturation [1]. This mechanism-based efficacy distinguishes SPRC from compounds that act solely as exogenous H2S sources or direct inhibitors of inflammatory signaling molecules.

Inflammation Anemia of Inflammation IL-6/STAT3 Signaling

Neuroprotection via ERK1/2 and NF-κB Pathway Modulation: Differentiating SPRC from SAC in Alzheimer's Disease Models

SPRC attenuates beta-amyloid (Aβ)-induced cognitive deficits and pro-inflammatory responses through a distinct signaling pathway profile compared to SAC. While both compounds are structural analogs, SPRC specifically modulates the ERK1/2 and NF-κB pathways to exert neuroprotection in rat models of Alzheimer's disease [1]. In a study comparing cysteine analogs, SPRC demonstrated a different neuroprotective profile than S-propylcysteine (SPC) and other derivatives, underscoring that subtle structural modifications (propargyl vs. allyl vs. propyl) yield divergent pharmacological outcomes in neuronal systems [2].

Neuroprotection Alzheimer's Disease Cognitive Impairment

Dual Action: Pro-Apoptotic Activity in Cancer Cells vs. Cytoprotection in Normal Tissues

SPRC exhibits a context-dependent dual functionality: it induces pro-apoptotic effects in certain cancer cells while simultaneously providing cytoprotection to normal cardiomyocytes and neurons. In gastric cancer cells, SPRC promotes apoptosis, an effect linked to the elevation of p53 and Bax and inhibition of STAT3 [1]. Conversely, in normal tissues subjected to ischemic or hypoxic stress, SPRC protects against cell death via antioxidant and anti-inflammatory mechanisms [2]. This dichotomous behavior—promoting death in cancer cells while protecting healthy cells—is a hallmark of its value as a research tool for understanding differential H2S signaling in malignant vs. non-malignant contexts, a property not uniformly shared by all H2S donors.

Cancer Apoptosis STAT3 Inhibition

Optimal Research Applications for S-Propargylcysteine Based on Comparative Evidence


Chronic In Vivo Models of Ischemic Heart Disease and Heart Failure

Based on its long plasma half-life (16.5 h in beagle dogs) and demonstrated superiority over SAC and SPC in reducing infarct size and preserving cardiac function in ischemic rat heart models, SPRC is ideally suited for chronic in vivo cardioprotection studies requiring sustained H2S elevation and once-daily oral dosing paradigms [1][2]. Its controlled-release formulation (CR-SPRC) further extends its utility in heart failure research [1].

Investigating Anemia of Inflammation and the IL-6/JAK2/STAT3 Axis

SPRC's ability to suppress inflammatory hepcidin and correct hypoferremia via inhibition of the IL-6/JAK2/STAT3 pathway, combined with its dependence on endogenous CSE activity, makes it a precise molecular tool for studying anemia of inflammation and other IL-6-driven inflammatory conditions where traditional H2S donors are unsuitable due to their rapid release kinetics [3].

Neurodegenerative Disease Research Focused on ERK1/2 and NF-κB Signaling

For studies of Alzheimer's disease and neuroinflammation, SPRC provides a pathway-specific intervention. Its established efficacy in attenuating Aβ-induced cognitive deficits via ERK1/2 and NF-κB modulation distinguishes it from other cysteine analogs like SAC and offers a targeted approach for dissecting the role of H2S in neuroinflammatory signaling cascades [4].

Cancer Research Exploring H2S-Mediated Apoptosis and STAT3 Inhibition

SPRC's dual ability to induce pro-apoptotic effects (via p53 and Bax elevation and STAT3 inhibition) in gastric cancer cells while protecting normal cells from stress positions it as a valuable probe for investigating the therapeutic potential and context-dependent signaling of H2S in oncology, particularly in gastric cancer models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Propargylcysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.